Cas no 458543-81-2 (Ethyl 3-amino-2,6-dichloroisonicotinate)
Ethyl 3-amino-2,6-dichloroisonicotinate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-amino-2,6-dichloroisonicotinate
- 3-AMINO-2,6-DICHLOROPYRIDINE-4-CARBOXYLIC ACID METHYL ESTER
- 4-Pyridinecarboxylicacid, 3-amino-2,6-dichloro-, ethyl ester
- Methyl 3-amino-2,6-dichloroisonicotinate
- 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester
- A7194
- Ethyl3-amino-2,6-dichloroisonicotinate
- DTXSID70963451
- SCHEMBL1841951
- SB37252
- SY317188
- 458543-81-2
- D97461
- ethyl 3-amino-2,6-dichloropyridine-4-carboxylate
- AS-0142
- AKOS022177481
- MFCD16661134
- CS-0187405
- DB-070688
-
- MDL: MFCD16661134
- Inchi: 1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-5(9)12-7(10)6(4)11/h3H,2,11H2,1H3
- InChI Key: ZBHSEGWPJCOBKP-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=O)OCC)C=C(N=1)Cl)N
Computed Properties
- Exact Mass: 219.98100
- Monoisotopic Mass: 233.996283
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 65.2
Experimental Properties
- Density: 1.44
- Boiling Point: 370.6°C at 760 mmHg
- Flash Point: 178°C
- Refractive Index: 1.585
- PSA: 65.21000
- LogP: 2.33840
Ethyl 3-amino-2,6-dichloroisonicotinate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 3-amino-2,6-dichloroisonicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029168951-1g |
3-Amino-2,6-dichloropyridine-4-carboxylic acid methyl ester |
458543-81-2 | 97% | 1g |
$160.23 | 2023-09-01 | |
| Alichem | A029168951-5g |
3-Amino-2,6-dichloropyridine-4-carboxylic acid methyl ester |
458543-81-2 | 97% | 5g |
$361.32 | 2023-09-01 | |
| Alichem | A029168951-10g |
3-Amino-2,6-dichloropyridine-4-carboxylic acid methyl ester |
458543-81-2 | 97% | 10g |
$522.18 | 2023-09-01 | |
| Alichem | A029168951-25g |
3-Amino-2,6-dichloropyridine-4-carboxylic acid methyl ester |
458543-81-2 | 97% | 25g |
$803.70 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PM231-50mg |
Ethyl 3-amino-2,6-dichloroisonicotinate |
458543-81-2 | 97% | 50mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PM231-200mg |
Ethyl 3-amino-2,6-dichloroisonicotinate |
458543-81-2 | 97% | 200mg |
269.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PM231-1g |
Ethyl 3-amino-2,6-dichloroisonicotinate |
458543-81-2 | 97% | 1g |
833.0CNY | 2021-08-05 | |
| Chemenu | CM177417-5g |
Ethyl 3-amino-2,6-dichloroisonicotinate |
458543-81-2 | 97% | 5g |
$396 | 2021-08-05 | |
| Chemenu | CM177417-10g |
Ethyl 3-amino-2,6-dichloroisonicotinate |
458543-81-2 | 97% | 10g |
$572 | 2021-08-05 | |
| Chemenu | CM177417-25g |
Ethyl 3-amino-2,6-dichloroisonicotinate |
458543-81-2 | 97% | 25g |
$884 | 2021-08-05 |
Ethyl 3-amino-2,6-dichloroisonicotinate Suppliers
Ethyl 3-amino-2,6-dichloroisonicotinate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on Ethyl 3-amino-2,6-dichloroisonicotinate
Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2): A Comprehensive Overview
Ethyl 3-amino-2,6-dichloroisonicotinate (CAS No. 458543-81-2) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and agrochemicals. The detailed exploration of its chemical structure, synthesis methods, and emerging applications provides a comprehensive understanding of its value in modern research.
The molecular structure of Ethyl 3-amino-2,6-dichloroisonicotinate consists of an isonicotinic acid derivative with ethyl esterification at the carboxyl group and chlorination at the 2 and 6 positions. This specific arrangement imparts distinct reactivity and interaction capabilities, making it a versatile intermediate in organic synthesis. The presence of both amino and chloro substituents enhances its utility in medicinal chemistry, enabling diverse modifications and functionalizations that can lead to the development of innovative drug candidates.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their broad spectrum of biological activities. Among these, isonicotinic acid derivatives have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The study of Ethyl 3-amino-2,6-dichloroisonicotinate within this context highlights its potential as a precursor for synthesizing bioactive molecules. Researchers have leveraged its structural features to design analogs with enhanced pharmacological properties, contributing to the advancement of drug discovery pipelines.
The synthesis of Ethyl 3-amino-2,6-dichloroisonicotinate involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic pathways include chlorination of isonicotinic acid derivatives followed by esterification. Advances in catalytic methods have further refined these processes, enabling more efficient and environmentally friendly production techniques. These developments are crucial for scaling up synthesis while maintaining the integrity of the compound's structural features.
One of the most compelling aspects of Ethyl 3-amino-2,6-dichloroisonicotinate is its role as a building block in medicinal chemistry. Its bifunctional nature—combining an amino group for nucleophilic substitution reactions with chloro groups for electrophilic interactions—makes it an ideal candidate for constructing complex molecular architectures. This flexibility has been exploited in the design of inhibitors targeting enzyme active sites, particularly those involved in metabolic pathways relevant to diseases such as diabetes and cancer. The compound's ability to modulate these pathways underscores its significance in therapeutic research.
Recent studies have also explored the agrochemical potential of Ethyl 3-amino-2,6-dichloroisonicotinate. Its structural motifs are reminiscent of known herbicides and fungicides, suggesting that derivatives of this compound could exhibit similar biological activities. Researchers are investigating its efficacy against various plant pathogens and pests, aiming to develop novel crop protection agents with improved environmental profiles. Such efforts align with global trends toward sustainable agriculture practices that minimize ecological impact while maintaining agricultural productivity.
The pharmacokinetic properties of Ethyl 3-amino-2,6-dichloroisonicotinate are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to unravel these processes, providing insights into dosage regimens and potential side effects. These findings are critical for translating laboratory discoveries into clinical applications where safety and efficacy are paramount considerations.
The future prospects for Ethyl 3-amino-2,6-dichloroisonicotinate are vast and multifaceted. As synthetic methodologies continue to evolve, new derivatives with tailored properties will emerge, expanding its utility across multiple domains. Collaborative efforts between academia and industry will be instrumental in harnessing this compound's full potential—from developing next-generation therapeutics to creating advanced agrochemical solutions. The ongoing research underscores the importance of investing in fundamental chemical investigations that drive innovation across scientific disciplines.
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